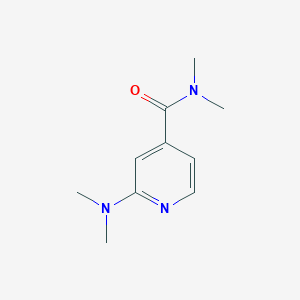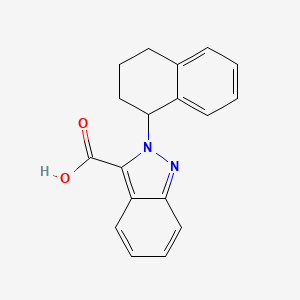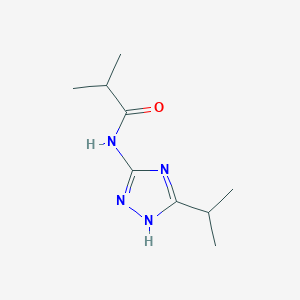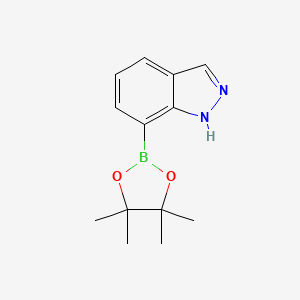
1-Chloro-3-(1,1-difluoroethyl)benzene
Vue d'ensemble
Description
“1-Chloro-3-(1,1-difluoroethyl)benzene” is a chemical compound with the molecular formula C8H7ClF2 . It has an average mass of 176.591 Da and a monoisotopic mass of 176.020432 Da .
Molecular Structure Analysis
The molecule contains a total of 18 bonds, including 11 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, and 1 six-membered ring .Physical And Chemical Properties Analysis
The compound has a density of 1.2±0.1 g/cm3 and a boiling point of 175.5±30.0 °C at 760 mmHg .Applications De Recherche Scientifique
Application in Organic Chemistry
Specific Scientific Field
Summary of the Application
“1-Chloro-3-(1,1-difluoroethyl)benzene” can be used in the Friedel-Crafts alkylation reaction, a type of electrophilic aromatic substitution reaction . This reaction involves the introduction of an alkyl group onto the benzene ring .
Methods of Application or Experimental Procedures
The reaction is carried out by treating an aromatic compound with an alkyl chloride, in the presence of AlCl3 to generate a carbocation electrophile . Aluminum chloride catalyzes the reaction by helping the alkyl halide to generate a carbocation .
Results or Outcomes
The result of this reaction is the formation of an alkylated aromatic compound . However, the reaction has several limitations, including the fact that only alkyl halides can be used .
Application in Medicinal Chemistry
Specific Scientific Field
Summary of the Application
“1-Chloro-3-(1,1-difluoroethyl)benzene” can be used in the synthesis of 1,1-difluoroethylated aromatics, which are of great importance in medicinal chemistry .
Methods of Application or Experimental Procedures
The synthesis of such compounds is generally accomplished by two strategies: one is the transformation of a functional group to a difluoromethylene (CF2) group or a CF2CH3 moiety, such as nucleophilic fluorination of ketones or their derivatives . The other is the direct introduction of a CF2CH3 moiety onto aromatic rings, including nucleophilic, electrophilic and radical 1,1-difluoroethylation .
Results or Outcomes
The result of this application is the synthesis of (1,1-difluoroethyl)arenes, which are important in drug design . For instance, a triazolopyrimidine-based dihydroorotate dehydrogenase (DHODH) inhibitor shows remarkable advantage in terms of potency due to the replacement of a methoxy group by a difluoroethyl group .
Application in Health Industry
Specific Scientific Field
Summary of the Application
Benzene and its derivatives, such as “1-Chloro-3-(1,1-difluoroethyl)benzene”, have been found to be useful in the health industry . They are used in the synthesis of various pharmaceuticals .
Methods of Application or Experimental Procedures
The specific methods of application can vary widely depending on the specific pharmaceutical being synthesized . However, it often involves reactions such as electrophilic aromatic substitution .
Results or Outcomes
The outcomes of these applications can also vary widely, but they generally involve the production of pharmaceuticals that can be used to treat various health conditions .
Application in Rubber Synthesis
Specific Scientific Field
Summary of the Application
Benzene and its derivatives, including “1-Chloro-3-(1,1-difluoroethyl)benzene”, can be used in the synthesis of rubber . This is due to the unique properties of benzene, which allow it to form stable, cyclic structures .
Methods of Application or Experimental Procedures
The specific methods of application can vary, but they generally involve the polymerization of benzene or its derivatives to form long, flexible chains . These chains can then be cross-linked to form rubber .
Results or Outcomes
The result of this application is the production of synthetic rubber, which can be used in a variety of applications, including tires, seals, and gaskets .
Application in Perfume Industry
Specific Scientific Field
Summary of the Application
Benzene derived products are well known to be pleasantly fragrant . For this reason, organic compounds containing benzene rings were classified as being “aromatic” (sweet smelling) amongst scientists in the early 19th century when a relation was established between benzene derived compounds and sweet/spicy fragrances .
Methods of Application or Experimental Procedures
The specific methods of application can vary widely depending on the specific fragrance being synthesized . However, it often involves reactions such as electrophilic aromatic substitution .
Results or Outcomes
The outcomes of these applications can also vary widely, but they generally involve the production of fragrances that can be used in various perfumes .
Application in 1,1-Difluoroethylation of Arylboronic Acids
Summary of the Application
“1-Chloro-3-(1,1-difluoroethyl)benzene” can be used as a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids .
Methods of Application or Experimental Procedures
The specific methods of application can vary, but they generally involve the reaction of “1-Chloro-3-(1,1-difluoroethyl)benzene” with arylboronic acids .
Results or Outcomes
The result of this application is the synthesis of 1,1-difluoroethylated arylboronic acids , which can be used in various organic synthesis reactions .
Propriétés
IUPAC Name |
1-chloro-3-(1,1-difluoroethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF2/c1-8(10,11)6-3-2-4-7(9)5-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMXLZIVLOGLOLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)Cl)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301285826 | |
| Record name | 1-Chloro-3-(1,1-difluoroethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301285826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-3-(1,1-difluoroethyl)benzene | |
CAS RN |
1204295-57-7 | |
| Record name | 1-Chloro-3-(1,1-difluoroethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1204295-57-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Chloro-3-(1,1-difluoroethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301285826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B1390605.png)


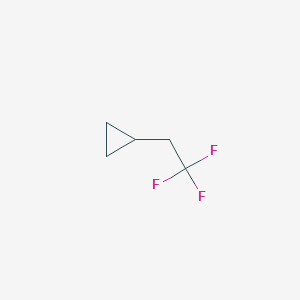

![4-Fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B1390615.png)
